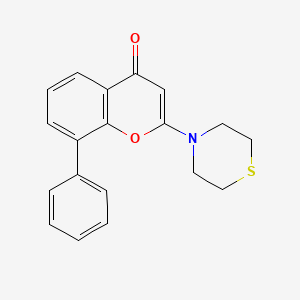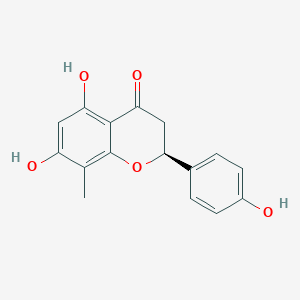![molecular formula C27H24N4 B10846046 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline](/img/structure/B10846046.png)
9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline is a compound belonging to the beta-carboline family, which are pyridoindoles. These compounds are known for their diverse biological activities and are found in various exogenous and endogenous sources . Beta-carbolines have been studied for their neurostimulative, neuroprotective, neuroregenerative, and anti-inflammatory effects .
Preparation Methods
The synthesis of beta-carbolines, including 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline, can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the Ru-catalyzed photoredox synthesis from tryptamines and terminal alkynes . Industrial production methods often involve metal-catalyzed reactions, such as the palladium-catalyzed direct dehydrogenative annulation reaction of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .
Chemical Reactions Analysis
9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include monoamine oxidase inhibitors and phosphatidylinositol 3-kinase pathway inhibitors . Major products formed from these reactions include neurotrophic factors and increased dopamine content .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown promise as a treatment for Parkinson’s disease due to its neuroprotective and neuroregenerative properties . It also inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes . In chemistry, beta-carbolines are used for their fluorescent properties in the study of their interaction with DNA and other biological targets .
Mechanism of Action
The mechanism of action of 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline involves the inhibition of monoamine oxidase activity, which leads to increased dopamine content and anti-apoptotic properties in cell cultures . The compound also stimulates the gene expression of several important neurotrophic factors for dopaminergic neurons, such as Artn, Bdnf, Egln1, Tgfb2, and Ncam1 . These effects are mediated through the phosphatidylinositol 3-kinase pathway .
Comparison with Similar Compounds
Similar compounds to 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline include other beta-carbolines such as harmane, harmine, and 9-methyl-beta-carboline . These compounds share a similar pyridoindole structure but differ in their biological activities and specific applications. For example, harmine exhibits a high ability to intercalate in DNA and acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, making it a promising compound for the development of drugs for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C27H24N4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
9-(5-pyrido[3,4-b]indol-9-ylpentyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C27H24N4/c1(6-16-30-24-10-4-2-8-20(24)22-12-14-28-18-26(22)30)7-17-31-25-11-5-3-9-21(25)23-13-15-29-19-27(23)31/h2-5,8-15,18-19H,1,6-7,16-17H2 |
InChI Key |
MRZCXQWEBCLSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCCN4C5=CC=CC=C5C6=C4C=NC=C6)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline](/img/structure/B10846040.png)


